2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene
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Overview
Description
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene is an organic compound characterized by the presence of two benzyloxy groups and three chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to introduce the three chlorine atoms at the 1, 3, and 5 positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(benzyloxy)benzaldehyde: Similar structure but lacks the chlorine atoms.
2,4-Bis(2-chloroethoxy)benzaldehyde: Contains chloroethoxy groups instead of benzyloxy groups.
Uniqueness
2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene is unique due to the combination of benzyloxy groups and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1,3,5-trichloro-2,4-bis(phenylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O2/c21-16-11-17(22)20(25-13-15-9-5-2-6-10-15)18(23)19(16)24-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRSSZHGWNWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2Cl)Cl)OCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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